Cas no 2228705-62-0 (3-(1-benzofuran-5-yl)propane-1-thiol)

3-(1-benzofuran-5-yl)propane-1-thiol structure
2228705-62-0 structure
商品名:3-(1-benzofuran-5-yl)propane-1-thiol
CAS番号:2228705-62-0
MF:C11H12OS
メガワット:192.277381896973
CID:6353515
PubChem ID:165965659

3-(1-benzofuran-5-yl)propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-(1-benzofuran-5-yl)propane-1-thiol
    • EN300-1739410
    • 2228705-62-0
    • インチ: 1S/C11H12OS/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h3-6,8,13H,1-2,7H2
    • InChIKey: NGLPJUAVCZHDGZ-UHFFFAOYSA-N
    • ほほえんだ: SCCCC1C=CC2=C(C=CO2)C=1

計算された属性

  • せいみつぶんしりょう: 192.06088618g/mol
  • どういたいしつりょう: 192.06088618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 14.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-(1-benzofuran-5-yl)propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739410-1.0g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
1g
$914.0 2023-05-23
Enamine
EN300-1739410-5.0g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
5g
$2650.0 2023-05-23
Enamine
EN300-1739410-10.0g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
10g
$3929.0 2023-05-23
Enamine
EN300-1739410-0.25g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
0.25g
$840.0 2023-09-20
Enamine
EN300-1739410-2.5g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
2.5g
$1791.0 2023-09-20
Enamine
EN300-1739410-0.05g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
0.05g
$768.0 2023-09-20
Enamine
EN300-1739410-0.5g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
0.5g
$877.0 2023-09-20
Enamine
EN300-1739410-10g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
10g
$3929.0 2023-09-20
Enamine
EN300-1739410-5g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
5g
$2650.0 2023-09-20
Enamine
EN300-1739410-0.1g
3-(1-benzofuran-5-yl)propane-1-thiol
2228705-62-0
0.1g
$804.0 2023-09-20

3-(1-benzofuran-5-yl)propane-1-thiol 関連文献

3-(1-benzofuran-5-yl)propane-1-thiolに関する追加情報

Introduction to 3-(1-benzofuran-5-yl)propane-1-thiol (CAS No: 2228705-62-0)

3-(1-benzofuran-5-yl)propane-1-thiol, identified by the chemical identifier CAS No: 2228705-62-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzofuran moiety linked to a propane thiol group, has garnered attention due to its unique structural properties and potential applications in drug development. The benzofuran ring, a prominent feature in many bioactive molecules, contributes to the compound's ability to interact with biological targets in a specific manner. The thiol group, on the other hand, introduces reactivity that can be exploited in synthetic chemistry and biological assays.

The synthesis of 3-(1-benzofuran-5-yl)propane-1-thiol involves meticulous steps to ensure high purity and yield. The process typically begins with the functionalization of the benzofuran core, followed by the introduction of the propane thiol moiety. Advanced synthetic techniques, such as cross-coupling reactions and thiophilic substitutions, are often employed to achieve the desired structure with minimal side products. These methods not only highlight the compound's synthetic complexity but also its versatility in molecular design.

In recent years, 3-(1-benzofuran-5-yl)propane-1-thiol has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of anticancer agents. The benzofuran scaffold is known for its ability to modulate enzyme activity and cellular signaling pathways, which are often dysregulated in cancer cells. Preclinical studies have suggested that derivatives of this compound may inhibit key enzymes involved in tumor growth and proliferation. Furthermore, the thiol group can serve as a target for further derivatization, allowing researchers to fine-tune the molecule's pharmacological properties.

Another area where 3-(1-benzofuran-5-yl)propane-1-thiol shows promise is in neurodegenerative diseases. Research indicates that compounds with benzofuran structures can interact with neurotransmitter receptors and ion channels, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease. The thiol group also enhances the compound's solubility and bioavailability, making it more suitable for oral administration. These characteristics are crucial for developing effective treatments that can cross the blood-brain barrier.

The compound's potential extends beyond oncology and neurology. It has been investigated for its antimicrobial properties, with some studies suggesting that it can disrupt bacterial cell membranes and inhibit microbial growth. This makes it a valuable candidate for developing novel antibiotics or antiseptics. Additionally, its structural features make it a useful tool in biochemical research, particularly in studying enzyme mechanisms and protein-ligand interactions.

Advances in computational chemistry have further enhanced the understanding of 3-(1-benzofuran-5-yl)propane-1-thiol's behavior. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These simulations can guide experimental design and optimize drug candidates before they enter clinical trials. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The future of 3-(1-benzofuran-5-yl)propane-1-thiol research lies in its ability to be modified and adapted for various applications. By incorporating different substituents into the benzofuran or thiol groups, scientists can create a library of derivatives with tailored properties. This modular approach allows for rapid screening and identification of compounds with enhanced efficacy or reduced toxicity. The potential for customization makes this molecule a cornerstone in medicinal chemistry innovation.

In conclusion, 3-(1-benzofuran-5-yl)propane-1-thiol (CAS No: 2228705-62-0) represents a fascinating intersection of structural complexity and biological activity. Its unique combination of functional groups makes it a versatile tool for pharmaceutical research, with applications ranging from cancer therapy to antimicrobial agents. As our understanding of its properties grows, so too does its potential to contribute to advancements in human health.

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